1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine
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Overview
Description
1-[4-(2,3,6-Trimethylphenoxy)butyl]piperidine is an organic compound classified under phenol ethers and benzenoids It is known for its unique structure, which includes a piperidine ring attached to a butyl chain that is further connected to a trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,3,6-trimethylphenol with an appropriate butyl halide under basic conditions to form 4-(2,3,6-trimethylphenoxy)butane.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with piperidine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2,3,6-Trimethylphenoxy)butyl]piperidine undergoes various chemical reactions, including:
Oxidation:
Reagents and Conditions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Products: Reduction can result in the formation of alcohols or amines.
Substitution:
Reagents and Conditions: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Products: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2,3,6-Trimethylphenoxy)butyl]piperidine has several scientific research applications:
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential as an inhibitor of specific biological pathways, such as ion channels.
Medicine:
- Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry:
- Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The compound exerts its effects by inhibiting the KtrAB ion channel complex, a component of the potassium homeostasis machinery. This inhibition interferes with pathogen survival in host cells by disrupting potassium ion transport, which is crucial for maintaining cellular functions .
Comparison with Similar Compounds
1-[4-(2,3,6-Trimethylphenoxy)butyl]piperidine can be compared with other similar compounds such as:
1-[4-(2,3,5-Trimethylphenoxy)butyl]piperidine: Similar structure but with a different methyl group arrangement on the phenoxy ring.
1-[4-(2,4,6-Trimethylphenoxy)butyl]piperidine: Another isomer with different methyl group positions.
Uniqueness: The specific arrangement of methyl groups in this compound provides it with unique chemical properties and biological activities, distinguishing it from its isomers and other related compounds.
Properties
IUPAC Name |
1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-9-10-16(2)18(17(15)3)20-14-8-7-13-19-11-5-4-6-12-19/h9-10H,4-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXBRXKDSXHRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCCN2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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